An In-depth Technical Guide to 3-Iodobenzyl Bromide: Properties, Synthesis, and Application
An In-depth Technical Guide to 3-Iodobenzyl Bromide: Properties, Synthesis, and Application
This guide provides an in-depth technical overview of 3-Iodobenzyl bromide (CAS No. 49617-83-6), a versatile reagent in organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the causality behind its reactivity, provide field-proven experimental protocols, and offer a comparative perspective on its utility.
Section 1: Core Molecular Profile and Physicochemical Properties
3-Iodobenzyl bromide, with the IUPAC name 1-(bromomethyl)-3-iodobenzene, is a disubstituted aromatic compound.[1] The presence of two distinct halogen atoms on the benzyl scaffold imparts a unique reactivity profile, making it a valuable building block for introducing the 3-iodobenzyl moiety into target molecules. The benzylic bromide provides a reactive site for nucleophilic substitution, while the aryl iodide offers a handle for subsequent cross-coupling reactions.
The core physicochemical properties are summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 49617-83-6 | [1] |
| Molecular Formula | C₇H₆BrI | [1] |
| Molecular Weight | 296.93 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 46-51 °C (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| IUPAC Name | 1-(bromomethyl)-3-iodobenzene | [1] |
| Synonyms | α-Bromo-3-iodotoluene, m-Iodobenzyl bromide | [1] |
Section 2: Spectroscopic Signature
The structural identity of 3-Iodobenzyl bromide is unequivocally confirmed through standard spectroscopic techniques. The expected spectral characteristics are crucial for reaction monitoring and quality control.
| Spectroscopy | Characteristic Peaks & Signals |
| ¹H NMR | The benzylic methylene protons (-CH₂Br) are expected to appear as a sharp singlet in the range of δ 4.4-4.6 ppm.[3] The aromatic protons will present as a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm), consistent with a 1,3-disubstituted benzene ring. |
| ¹³C NMR | The benzylic carbon (-CH₂Br) typically resonates around δ 32-34 ppm. The carbon bearing the iodine (C-I) is found significantly downfield around δ 95 ppm, while the other aromatic carbons appear in the δ 122-142 ppm range. |
| Infrared (IR) | Key absorptions include the C-H wag of the -CH₂X group (1300-1150 cm⁻¹) and the C-Br stretch in the fingerprint region (690-515 cm⁻¹).[4][5] Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spec. (MS) | Electron impact (EI) mass spectrometry shows characteristic fragmentation. The top peak is observed at m/z 217, corresponding to the loss of the bromine atom ([M-Br]⁺).[1] Other significant fragments appear at m/z 90 and 89, representing the tropylium cation and related structures.[1] |
Section 3: Core Reactivity and Mechanistic Considerations
The primary utility of 3-Iodobenzyl bromide stems from its nature as a reactive alkylating agent. The C-Br bond at the benzylic position is the focal point of its reactivity.
Nucleophilic Substitution: Benzylic halides are excellent substrates for nucleophilic substitution (Sₙ) reactions. They exhibit a reactivity intermediate between alkyl halides and allylic halides. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is influenced by the nucleophile, solvent, and temperature.
-
Sₙ2 Pathway: With strong, sterically unhindered nucleophiles in polar aprotic solvents, the Sₙ2 mechanism is favored. The nucleophile directly attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.
-
Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed with Sₙ1 character. This is due to the significant resonance stabilization of the intermediate benzyl carbocation that forms upon the departure of the bromide ion.
The iodine atom at the meta position exerts a mild electron-withdrawing inductive effect, which can slightly influence the rate of reaction but does not fundamentally alter the primary reactivity at the benzylic site.
Caption: Generalized Sₙ2 pathway for 3-iodobenzyl bromide.
Section 4: Synthesis and Purification
3-Iodobenzyl bromide is typically prepared via free-radical bromination of 3-iodotoluene. The reaction is initiated by light or a radical initiator and proceeds with high selectivity for the benzylic position.
Caption: Workflow for synthesis and purification.
Experimental Protocol: Synthesis from 3-Iodotoluene[7][8]
This protocol is adapted from established procedures for benzylic bromination.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-iodotoluene (1.0 eq.) in a five-fold volume of dry carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.
-
Initiation and Reflux: Heat the mixture to reflux while irradiating with a 250-500 watt photolamp. The reaction is typically complete within 1-3 hours, which can be monitored by observing the consumption of the slightly less dense NBS (which sinks) and the formation of succinimide (which floats).
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide by-product. Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 1 M aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 3-iodobenzyl bromide as a crystalline solid.[6]
Section 5: Applications in Organic Synthesis
3-Iodobenzyl bromide is a key intermediate for synthesizing a wide range of compounds, including derivatives of phenylalanine and adenosine receptor agonists. Its utility is demonstrated here with a protocol for a Williamson ether synthesis.
Experimental Protocol: O-Alkylation of 4-Methoxyphenol[9][10]
This protocol describes the synthesis of 1-((3-iodobenzyl)oxy)-4-methoxybenzene.
-
Base Preparation: To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 10 volumes), add potassium carbonate (K₂CO₃, 2.0 eq.) at room temperature. Stir for 15-20 minutes to form the phenoxide.
-
Alkylation: Add a solution of 3-iodobenzyl bromide (1.1 eq.) in a minimal amount of DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.
Caption: Experimental workflow for Williamson ether synthesis.
Section 6: Safety, Handling, and Storage
3-Iodobenzyl bromide is a hazardous chemical that requires careful handling to ensure personnel safety.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[1] It is also a lachrymator, meaning it causes irritation and tearing of the eyes.[1] Inhalation may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
References
-
PubChem. (n.d.). 3-Iodobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
PubChemLite. (2025). 3-iodobenzyl bromide (C7H6BrI). Retrieved from [Link]
-
Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohammadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Request PDF. (2025, August 5). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation Mass spectral interpretation. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Supporting information for. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
-
PrepChem.com. (n.d.). Preparation of 3-bromobenzyl bromide. Retrieved from [Link]
